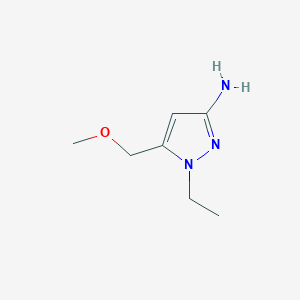

1-ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine

Description

1-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a methoxymethyl group at the 5-position and an ethyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₇H₁₃N₃O, with an estimated molecular weight of 155.20 g/mol (derived from structural analogs in and ). Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and tunable electronic properties .

Properties

IUPAC Name |

1-ethyl-5-(methoxymethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-10-6(5-11-2)4-7(8)9-10/h4H,3,5H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSGXEIMTYQTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0 to 78°C. The reaction can be carried out under solvent-free conditions as well, which offers a more environmentally friendly approach .

Industrial production methods for this compound may involve scalable solvent-free reactions, which provide high yields and simple workup procedures. These methods are advantageous for large-scale production due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

1-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield pyrazole derivatives with different functional groups .

Scientific Research Applications

1-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Analysis

Key structural variations among pyrazole-3-amine analogs lie in the substituents at the 1- and 5-positions, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Notes:

- Methoxymethyl (target compound): Enhances solubility via ether oxygen, enabling hydrogen bonding .

- Methyl (): Simpler substituent with reduced steric bulk, likely increasing metabolic stability.

- Phenyl/Trifluoromethyl (): Aromatic/electron-withdrawing groups improve lipophilicity and target binding in anti-inflammatory applications .

- Phenoxymethyl (): Larger aromatic group increases molecular weight and may reduce solubility compared to methoxymethyl.

Physicochemical Properties

- Lipophilicity : Methoxymethyl (logP ~1.5 estimated) offers a balance between hydrophilicity and lipophilicity, contrasting with the highly lipophilic trifluoromethyl group (logP ~2.8) .

- Molecular Weight: The target compound (155.20 g/mol) falls within the ideal range for drug-likeness (≤500 g/mol), whereas analogs like the phenoxymethyl derivative (217.27 g/mol) may face permeability challenges .

Commercial Availability

- The target compound is discontinued (), whereas simpler analogs like 1-ethyl-3-methyl-1H-pyrazol-5-amine () remain available, reflecting demand for intermediates with lower synthetic complexity.

Biological Activity

1-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazole family and is characterized by its unique molecular structure, which includes an ethyl group at the first position and a methoxymethyl group at the fifth position of the pyrazole ring. The compound's molecular formula is CHNO, with a molar mass of approximately 155.2 g/mol .

The synthesis of this compound typically involves reactions between hydrazine derivatives and ethyl acetoacetate or methoxymethyl-substituted ketones. These reactions are significant for developing new compounds with enhanced biological activities . The compound's distinctive substitution pattern enhances its solubility and modifies its interaction with biological targets compared to its analogs, making it a valuable building block in medicinal chemistry .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor . Its mechanism of action may involve binding to specific molecular targets, modulating enzyme activity or receptor function . The compound has been studied for its inhibitory effects on various enzymes, contributing to its therapeutic applications.

Anti-inflammatory and Analgesic Properties

The compound has shown anti-inflammatory and analgesic properties in various studies. Its ability to modulate inflammatory pathways positions it as a candidate for therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The minimal inhibitory concentration (MIC) values indicate significant potency against specific pathogens, highlighting its potential as an antimicrobial agent.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial effects of pyrazole derivatives, this compound was tested against strains of Haemophilus influenzae and H. parainfluenzae. The results indicated that the compound exhibited notable inhibitory activity, with MIC values ranging from 0.49 to 31.25 µg/ml against planktonic cells . Additionally, it was effective in inhibiting biofilm formation, further supporting its potential use in treating biofilm-associated infections.

Cytotoxicity Assessment

The cytotoxicity of this compound was assessed using Vero cells. Results indicated no significant cytotoxic effects at concentrations up to 200 µg/ml, suggesting a favorable safety profile for further development . The half-maximal effective concentration (EC50) was determined to be 278.8 µg/ml, indicating that the compound does not exhibit toxicity at concentrations that exert inhibitory effects on bacterial strains.

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. These interactions can lead to modulation of their activity, influencing various biochemical pathways relevant to inflammation and microbial resistance . Ongoing research aims to elucidate these pathways further, enhancing our understanding of the compound's therapeutic potential.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a valuable building block in the synthesis of pharmaceuticals aimed at treating inflammatory conditions and infections. Its versatility extends to applications in agrochemicals and materials science, where it can be utilized as a precursor for developing functional materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.